

4-(4-Bromophenyl)-1H-imidazole compared to other known kinase inhibitors.

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Compound of Interest

Compound Name: 4-(4-Bromophenyl)-1H-imidazole

Cat. No.: B088425

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Comparative Analysis of Kinase Inhibitors: A Guide for Researchers

A detailed comparison of the well-characterized kinase inhibitors, SB203580 and LY364947, is provided below. At present, specific public domain data regarding the kinase inhibitory activity and IC₅₀ values for **4-(4-Bromophenyl)-1H-imidazole** is limited, precluding its direct quantitative comparison.

This guide offers a comparative overview of two prominent kinase inhibitors, SB203580 and LY364947, targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF- β) receptor pathways, respectively. The information is intended for researchers, scientists, and drug development professionals engaged in kinase signaling research.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency (IC₅₀) of SB203580 and LY364947 against their primary kinase targets. Lower IC₅₀ values are indicative of higher potency.

Compound	Target Kinase(s)	IC50 (nM)	Assay Context
SB203580	p38 α /MAPK14	50 - 500	Cell-free/Enzymatic Assay
p38 β 2/MAPK11	500		Cell-free/Enzymatic Assay
LY364947	TGF- β Receptor I (ALK5)	59	Cell-free/Enzymatic Assay
TGF- β Receptor II	400		Cell-free/Enzymatic Assay

Experimental Protocols

Detailed methodologies for in vitro kinase inhibition assays are crucial for the accurate determination of inhibitor potency. Below are generalized protocols for assessing the activity of p38 MAPK and TGF- β receptor inhibitors.

In Vitro p38 MAPK Inhibition Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of p38 MAPK activity in a cell-free system.

Materials:

- Recombinant human p38 α MAPK
- ATF-2 (Activating Transcription Factor 2) as a substrate
- Adenosine Triphosphate (ATP), [γ - 32 P]ATP
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 25 mM β -glycerophosphate, 25 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)
- Test inhibitor (e.g., SB203580) dissolved in DMSO
- Phosphocellulose paper

- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase buffer, recombinant p38 α MAPK, and the ATF-2 substrate.
- Add the test inhibitor at various concentrations to the reaction mixture. An equivalent volume of DMSO is used as a vehicle control.
- Initiate the kinase reaction by adding a mixture of cold ATP and [γ -³²P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
- Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively to remove unincorporated [γ -³²P]ATP.
- Quantify the amount of ³²P incorporated into the ATF-2 substrate using a scintillation counter.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro TGF- β Receptor I (ALK5) Kinase Assay

Objective: To determine the concentration of an inhibitor required to inhibit 50% of ALK5 kinase activity in a cell-free system.

Materials:

- Recombinant human ALK5 catalytic domain
- Myelin Basic Protein (MBP) as a substrate
- Adenosine Triphosphate (ATP), [γ -³²P]ATP

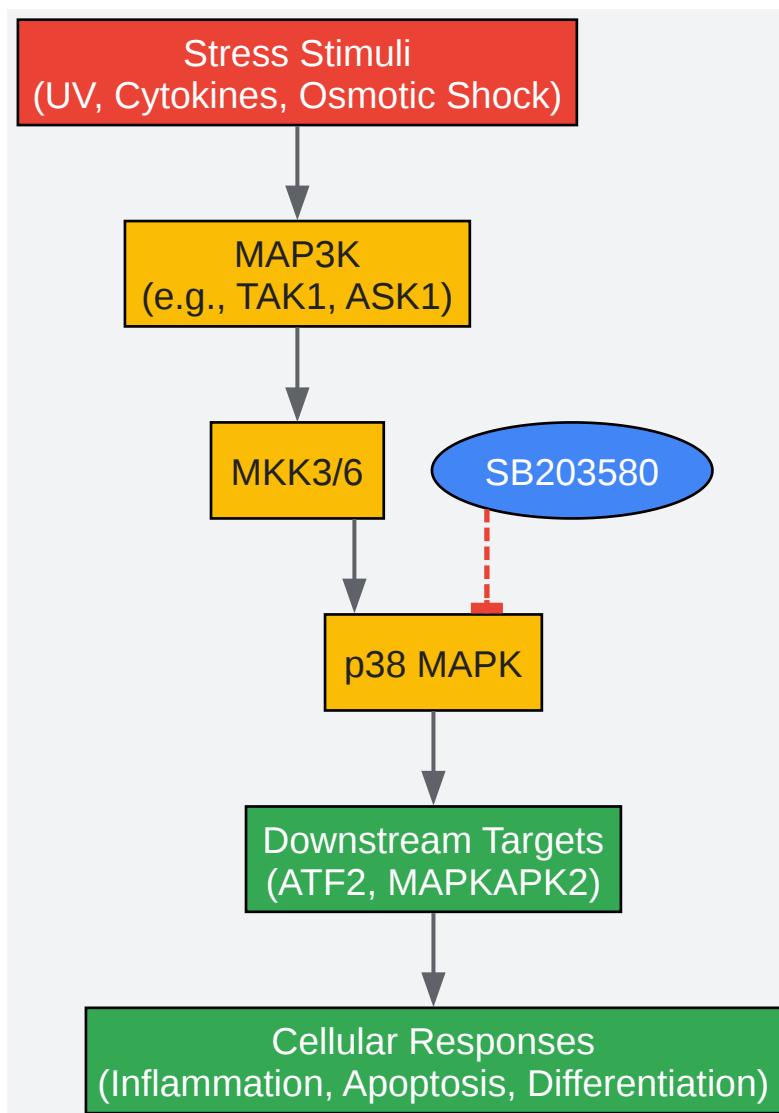
- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- Test inhibitor (e.g., LY364947) dissolved in DMSO
- SDS-PAGE equipment
- Phosphorimager

Procedure:

- Set up the kinase reaction in the kinase buffer containing the recombinant ALK5 enzyme and MBP substrate.
- Add the test inhibitor at a range of concentrations. Use DMSO as a control.
- Start the reaction by adding a mixture of cold ATP and [γ -³²P]ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
- Terminate the reaction by adding SDS-PAGE loading buffer.
- Separate the reaction products by SDS-PAGE.
- Visualize the phosphorylated MBP by autoradiography using a phosphorimager.
- Quantify the band intensity corresponding to phosphorylated MBP.
- Calculate the percentage of inhibition at each inhibitor concentration compared to the control.
- Determine the IC₅₀ value by plotting the percentage of inhibition versus the inhibitor concentration and performing a non-linear regression analysis.

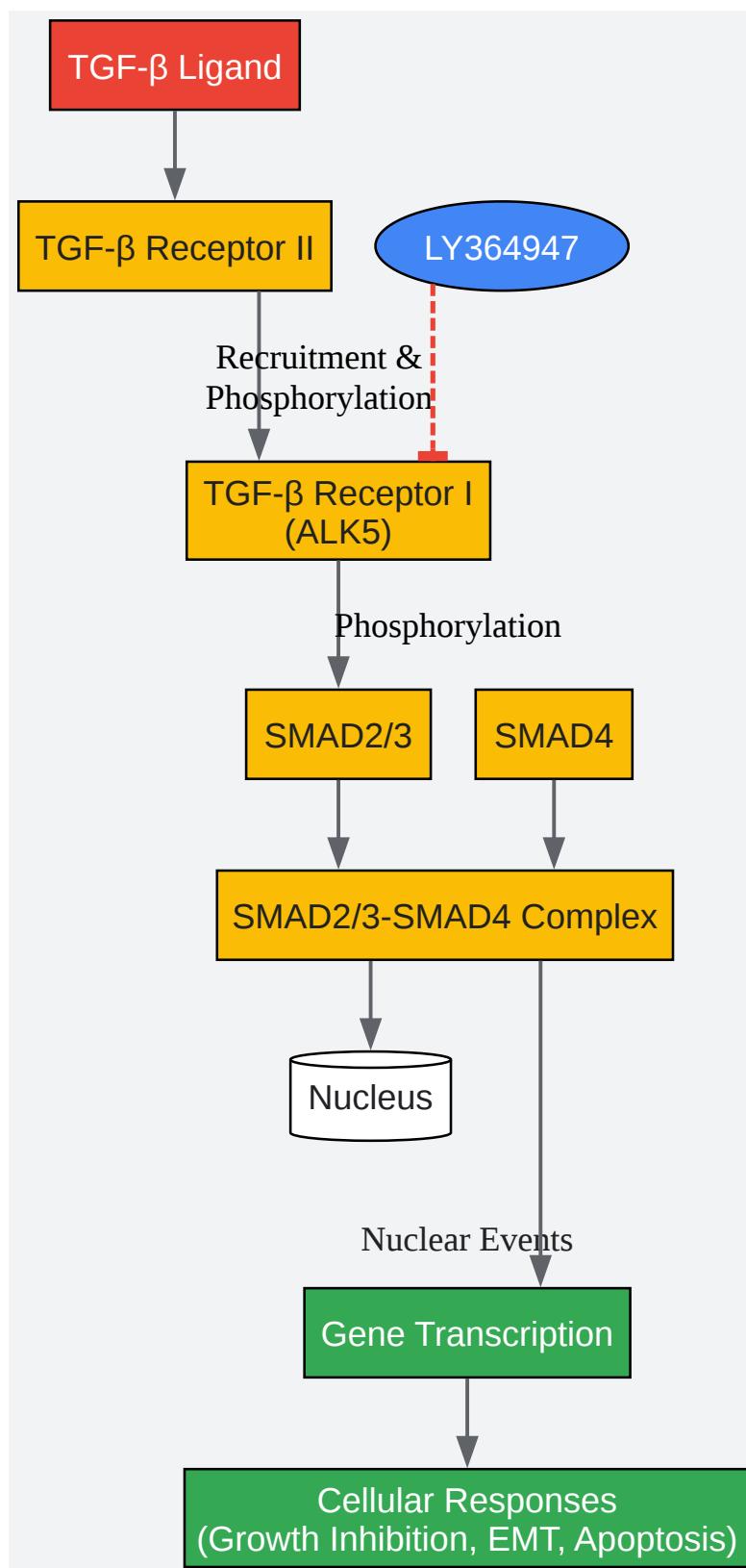
Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by the inhibitors and a generalized workflow for kinase inhibition assays.



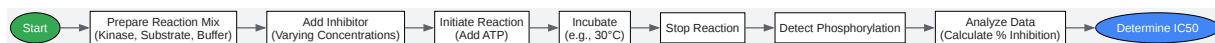
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Caption: p38 MAPK Signaling Pathway and Inhibition by SB203580.



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Caption: TGF-β Signaling Pathway and Inhibition by LY364947.



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Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.

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